molecular formula C6H3BrFNO B1286017 6-Bromo-3-fluoropyridine-2-carbaldehyde CAS No. 885267-36-7

6-Bromo-3-fluoropyridine-2-carbaldehyde

Cat. No. B1286017
M. Wt: 204 g/mol
InChI Key: BFBRCFKSFRYJGE-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

3-fluoro-6-(furan-2-yl)picolinaldehyde was prepared using the general boronic acid coupling procedure with 6-bromo-3-fluoropicolinaldehyde and furan-2-ylboronic acid (41 mg, 94 mg theoretical, 43.6%). LC-MS m/z 192 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[N:10]=[C:9]([CH:11]=[O:12])[C:8]([F:13])=[CH:7][CH:6]=1.[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1B(O)O>>[F:13][C:8]1[C:9]([CH:11]=[O:12])=[N:10][C:5]([C:15]2[O:14][CH:18]=[CH:17][CH:16]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C=O)F
Step Three
Name
Quantity
41 mg
Type
reactant
Smiles
O1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC(=CC1)C=1OC=CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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